N'-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N’-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide is an organic compound that belongs to the class of ethanediamides This compound features a phenyl group substituted with two methyl groups at the 2 and 5 positions, and a thiophene ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenylamine and thiophene-2-carboxaldehyde.
Formation of Intermediate: The amine reacts with the carboxaldehyde to form an imine intermediate under acidic or basic conditions.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: Finally, the amine is reacted with an acyl chloride or anhydride to form the ethanediamide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of N’-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in biological activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N’-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide: can be compared with other ethanediamides, such as N’-(2,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide or N’-(2,5-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide.
Uniqueness
Structural Features: The presence of both the 2,5-dimethylphenyl and thiophene rings makes it unique in terms of its electronic and steric properties.
Reactivity: Its reactivity may differ from similar compounds due to the specific positioning of the substituents and the nature of the heterocyclic ring.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-5-6-11(2)13(8-10)17-15(19)14(18)16-9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJRUFJMPKCLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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